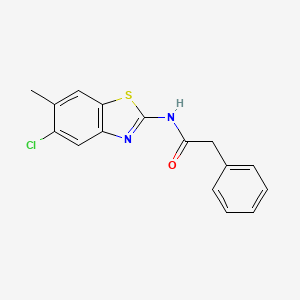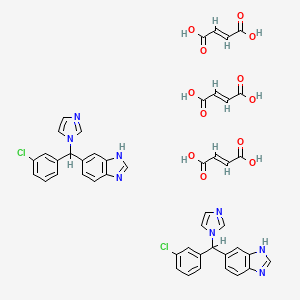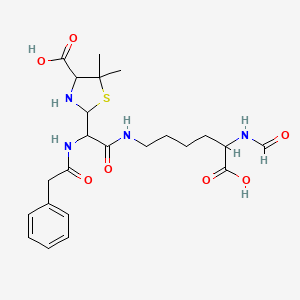
Licoflavonol
Übersicht
Beschreibung
Licoflavonol is a member of flavones and is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza, and other organisms . It has a molecular formula of C20H18O6 .
Molecular Structure Analysis
The molecular structure of Licoflavonol includes a benzo-γ-pyrone structure, which is common in flavonoids . The IUPAC name for Licoflavonol is 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one .Chemical Reactions Analysis
While specific chemical reactions involving Licoflavonol are not detailed in the retrieved papers, flavonoids like Licoflavonol are known to have antioxidative activity, free radical scavenging capacity, and other biological activities .Wissenschaftliche Forschungsanwendungen
Uric Acid Reduction and Oxidative Stress Inhibition
Licoflavonol has been studied for its potential to reduce uric acid levels and inhibit oxidative stress. A study conducted by Cao Wenjie et al. explored the effects of Licoflavonol on renal tubular epithelial cells induced with hyperuricemia. The results indicated that Licoflavonol could significantly reduce the levels of uric acid and other related metabolites, suggesting its potential use in treating conditions like gout or hyperuricemia .
Neuroprotective Effects
Research has indicated that Licoflavonol may have neuroprotective properties by influencing the secretion of Aβ peptides. A study published in Molecular Nutrition & Food Research investigated the mechanism by which Licoflavonol reduces Aβ secretion. It was found that Licoflavonol increases BACE1 phosphorylation, facilitating its degradation and potentially offering a therapeutic approach for Alzheimer’s disease .
Wirkmechanismus
Target of Action
Licoflavonol primarily targets xanthine oxidase (XO) , an enzyme involved in the metabolism of purines in the body . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and further to uric acid, a process that leads to the production of reactive oxygen species.
Mode of Action
Licoflavonol interacts with its target, XO, by binding to it. The binding activity of Licoflavonol to XO was predicted by molecular docking, and further investigated by microscale thermophoresis (MST) . The binding energy between Licoflavonol and XO was found to be -9.1 kcal·mol-1, indicating a strong interaction . The main form of interaction is through the formation of hydrogen bonds, with the corresponding residues being Thr-262 and Glu-263 .
Biochemical Pathways
By binding to XO, Licoflavonol inhibits the enzyme’s activity, thereby reducing the production of uric acid and reactive oxygen species . This leads to a decrease in oxidative stress, as indicated by increased activity of superoxide dismutase (SOD) and catalase (CAT), increased levels of glutathione (GSH), and decreased levels of malondialdehyde (MDA) and hydrogen peroxide (H2O2) .
Result of Action
The molecular and cellular effects of Licoflavonol’s action include a reduction in uric acid levels and oxidative stress in renal tubular epithelial cells . This is evidenced by the decrease in uric acid, hypoxanthine, xanthine, and adenine levels in the culture medium of cells treated with Licoflavonol .
Action Environment
It is known that various environmental and stress factors can direct the secondary metabolism in medicinal plants
Safety and Hazards
Zukünftige Richtungen
Licoflavonol has shown potential as an inhibitor of Salmonella’s type III secretion system, making it a promising candidate for novel types of anti-virulence drugs . Additionally, it has been suggested that Licoflavonol could be used in the treatment of Alzheimer’s disease by reducing Aβ secretion .
Eigenschaften
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-8-13-14(22)9-15-16(17(13)23)18(24)19(25)20(26-15)11-4-6-12(21)7-5-11/h3-7,9,21-23,25H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMHBSODLWMMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208938 | |
| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-phenyl)-6-(3-methyl-but-2-enyl)-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Licoflavonol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Licoflavonol | |
CAS RN |
60197-60-6 | |
| Record name | Licoflavonol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60197-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Licoflavonol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060197606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-phenyl)-6-(3-methyl-but-2-enyl)-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICOFLAVONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E3F3Z8Y1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Licoflavonol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 - 187 °C | |
| Record name | Licoflavonol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the mechanism of action of licoflavonol against Alzheimer's disease?
A1: [] Licoflavonol appears to reduce the production of amyloid beta (Aβ), a protein implicated in Alzheimer's disease, by targeting the β-site APP-cleaving enzyme 1 (BACE1). It increases BACE1 phosphorylation, which facilitates the interaction of BACE1 with ADP ribosylation factor-binding proteins 1 and 3 (GGA1 and GGA3). This interaction promotes the delivery of BACE1 to lysosomes for degradation, ultimately reducing Aβ secretion.
Q2: What is the chemical structure of licoflavonol?
A3: Licoflavonol is a prenylated flavonol. While the provided abstracts don't explicitly state the molecular formula and weight, its structure has been elucidated through spectroscopic data analysis. [, ]
Q3: Which plant species are sources of licoflavonol?
A3: Licoflavonol has been identified in various plant species, including:
- Glycyrrhiza uralensis (Chinese licorice): This plant appears to have the highest abundance of licoflavonol compared to other Glycyrrhiza species. []
- Glycyrrhiza glabra (licorice): This species is known to contain various bioactive compounds, including licoflavonol. []
- Maclura tinctoria: This fruit is a source of licoflavonol and other prenylated flavonoids. []
Q4: Have any studies examined the relationship between the structure of licoflavonol and its antioxidant activity?
A5: [] Yes, density functional theory (DFT) studies suggest that the antioxidant activity of licoflavonol is influenced by its pKa value, particularly under solvent-mediated effects. The research indicates that increasing the pKa value of licoflavonol could potentially enhance its antioxidant activity.
Q5: Has licoflavonol shown any antibacterial activity?
A6: [] While not specifically mentioned for licoflavonol, Glycyrrhiza glabra, a known source of this compound, has demonstrated antibacterial activity against various bacteria, including methicillin-sensitive and -resistant Staphylococcus aureus (MSSA & MRSA), Mycobacterium tuberculosis, and Helicobacter pylori.
Q6: What analytical methods have been used to quantify licoflavonol in plant material?
A7: [] Researchers have successfully used a combination of solid-phase extraction (SPE) and high-performance liquid chromatography coupled with diode array detection (HPLC-DAD) to determine the amount of licoflavonol present in Glycyrrhiza uralensis.
Q7: What is the role of Shao yao gan cao decoction in traditional medicine, and how does licoflavonol contribute to its effects?
A8: [] Shao yao gan cao decoction (SYGC), a traditional Chinese medicine, is used to treat Sphincter of Oddi Dysfunction (SOD). Licoflavonol is one of the active compounds in SYGC, and network pharmacology studies suggest that it might contribute to SYGC's therapeutic effects by targeting pathways involved in muscle contraction, B cell receptor signaling, and the complement system.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




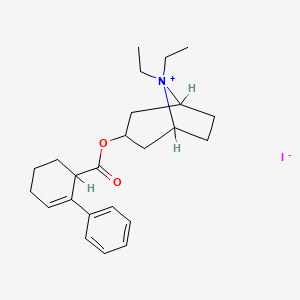

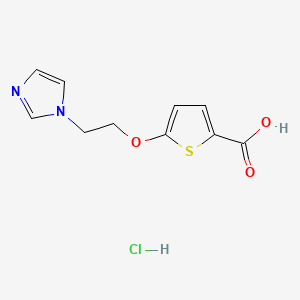


![6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one](/img/structure/B1675225.png)



